molecular formula C9H8BrFN2S B1439227 2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide CAS No. 1147205-03-5

2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide

Cat. No. B1439227
M. Wt: 275.14 g/mol
InChI Key: XDWDOSAFVVYLNE-UHFFFAOYSA-N
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Description

“2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Synthesis Analysis

The synthesis of related compounds often involves reactions with 2-aminothiazoles . For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction with 4-fluorophenylboric acid .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide” includes a thiazole ring and a fluorophenyl group . The thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom . The fluorophenyl group is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide” and related compounds often involve reactions with 2-aminothiazoles . For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction with 4-fluorophenylboric acid .

Future Directions

The future directions for research on “2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide” and related compounds could involve further exploration of their synthesis and potential biological activities . This could include investigating their potential as anti-inflammatory agents or their potential anticancer properties .

properties

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazol-3-ium-2-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S.BrH/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWDOSAFVVYLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=[NH+]2)N)F.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide
Reactant of Route 2
2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide
Reactant of Route 3
2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide
Reactant of Route 4
2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide
Reactant of Route 5
2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide
Reactant of Route 6
2-Amino-4-(4-fluorophenyl)-1,3-thiazol-3-ium bromide

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